REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[C:3]=1[OH:13].[C:14]([O-])([O-])=O.[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[C:3]=1[O:13][CH3:14] |f:1.2.3|
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Name
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Quantity
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3.98 g
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Type
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reactant
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Smiles
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BrC1=C(C(=NC(=C1)Br)C(=O)OC)O
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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1.2 mL
|
Type
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reactant
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Smiles
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S(=O)(=O)(OC)OC
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Name
|
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Quantity
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40 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel)
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Type
|
WASH
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Details
|
Elution with 15% ethyl acetate/hexane
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Type
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CUSTOM
|
Details
|
gave 0.980 g
|
Name
|
|
Type
|
|
Smiles
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BrC1=C(C(=NC(=C1)Br)C(=O)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |